molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No. B051970
CAS RN: 761-01-3
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving sulfur trioxide often involves reactions with nitrogen-containing compounds. For instance, the action of sulfur trioxide on perfluoro-2-azapropene leads to the formation of trifluoromethyl isocyanate, highlighting a reactive pathway involving sulfur trioxide with nitrogen atoms (A. Gontar' et al., 1978).

Molecular Structure Analysis

The molecular structure of sulfur trioxide (SO3) is described as a planar equilateral triangle molecule, exhibiting D3h symmetry. This configuration is explained by Valence Shell Electron Pair Repulsion Theory (VSEPR) and further supported by Modern Valence Bond Theory and Molecular Orbital Theory (Fu Qing-xiu, 2011).

Chemical Reactions and Properties

Sulfur trioxide's reactivity, particularly in the presence of water vapor, forms sulfuric acid, a critical component in atmospheric particle formation. This reaction, which can be significantly affected by the presence of ammonia (NH3), opens up new pathways for atmospheric modeling and understanding of sulfur trioxide's environmental impact (Hao Li et al., 2018).

Physical Properties Analysis

The gas-phase reaction of sulfur trioxide with water vapor to produce sulfuric acid vapor is an essential process in the Earth's atmosphere, leading to the formation of sulfuric acid aerosol particles. This bimolecular process has been studied to understand the kinetics and implications for air quality and human health (C. Kolb et al., 1994).

Chemical Properties Analysis

The chemical properties of sulfur trioxide include its ability to undergo various transformations, such as in the synthesis of sulfoximines, which are of interest in medicinal compounds. A method involving rhodium-catalyzed transfer of carbamates to sulfoxides has been developed for the synthesis of N-protected sulfoximines, illustrating the versatile chemical reactivity of sulfur-containing compounds (Marina Zenzola et al., 2015).

Scientific Research Applications

Applications

6. Detergent Production : Sulfur trioxide is used in the production of detergents. It is a reagent in sulfonation reactions, which are key in producing the active ingredients in many detergents .

7. Dye Manufacturing : Sulfur trioxide is used in the manufacturing of certain dyes. Similar to its use in detergent production, it is used as a reagent in sulfonation reactions .

8. Quaternary Ammonium Compounds : Triethylamine is used in the production of quaternary ammonium compounds, which have a wide range of applications, including serving as textile auxiliaries and in the quaternary ammonium salts of dyes .

9. Catalyst and Acid Neutralizer : Triethylamine is used as a catalyst and acid neutralizer for condensation reactions. This is particularly useful in the production of certain types of polymers .

10. Pharmaceutical Manufacturing : Triethylamine is used as an intermediate in the manufacturing of medicines. It can be used to control pH during the synthesis of active pharmaceutical ingredients .

Safety And Hazards

“N,N-diethylethanamine; sulfur trioxide” is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, wash skin thoroughly after handling, and wear protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N-diethylethanamine;sulfur trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPEVZFVMVUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278539
Record name Sulfur trioxide triethylamine complex
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylethanamine; sulfur trioxide

CAS RN

761-01-3
Record name 761-01-3
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Record name Sulfur trioxide triethylamine complex
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfur Trioxide - Triethylamine Complex
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